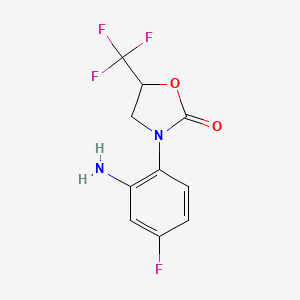
3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one, also known as 4-F-3-AO, is an important compound in the field of pharmaceutical and biochemical research. It has been the subject of numerous scientific studies and has been found to have a range of potential applications.
Aplicaciones Científicas De Investigación
Novel Antimicrobial Agents
Oxazolidinones, including compounds like 3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one, are a novel chemical class of synthetic antimicrobial agents. They have shown unique mechanisms of protein synthesis inhibition and display bacteriostatic activity against many significant human pathogens. This includes tough-to-treat strains such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. These findings suggest a promising alternative to traditional antibiotics, especially for treating serious infections caused by resistant gram-positive organisms (Diekema & Jones, 2012).
Fluoroalkylation in Aqueous Media
The compound belongs to a broader category of fluoroalkylated molecules, which are pivotal in developing new pharmaceuticals, agrochemicals, and functional materials. The unique effects of fluorinated functionalities on the physical, chemical, and biological properties of molecules have led to an increasing focus on fluoroalkylation reactions. Notably, the development of methods for the mild, environment-friendly, and efficient incorporation of fluorinated or fluoroalkylated groups into target molecules in aqueous media marks a significant advance in green chemistry. This approach, which includes trifluoromethylation, difluoromethylation, and other conversions under environment-friendly conditions, highlights the compound's potential in creating safer and more sustainable chemical processes (Song et al., 2018).
Potential in Antitubercular Drug Design
Fluorinated substituents, like the trifluoromethyl group in 3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one, play a crucial role in antitubercular drug design. Their incorporation into antitubercular agents has been shown to modulate the pharmacodynamic and pharmacokinetic behavior of these drugs, potentially improving their efficacy. This review emphasizes the strategic placement of fluorinated groups, including trifluoromethyl, to enhance the activity and pharmacokinetic properties of antitubercular compounds, offering insights into the design of more effective treatments for tuberculosis (Thomas, 1969).
Propiedades
IUPAC Name |
3-(2-amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4N2O2/c11-5-1-2-7(6(15)3-5)16-4-8(10(12,13)14)18-9(16)17/h1-3,8H,4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLUQUUYZAHQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=C(C=C(C=C2)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-4-fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




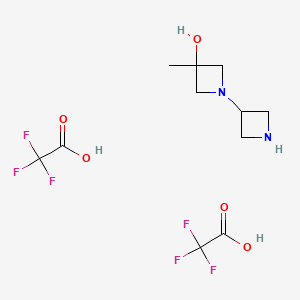

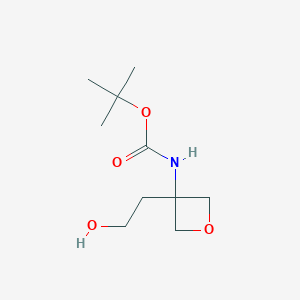
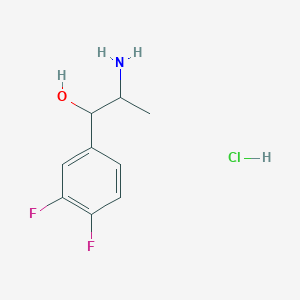
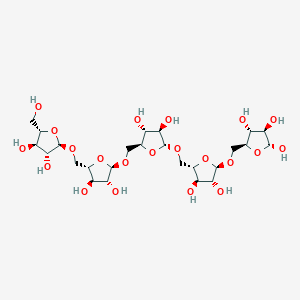
![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)
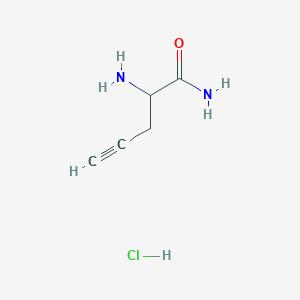
![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)
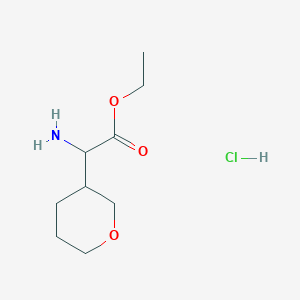
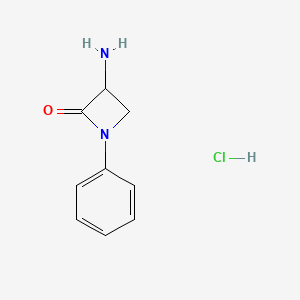

![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
